trans-Metilquelactona

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to trans-Methylkhellactone involves intricate organic synthesis techniques aiming at constructing the characteristic lactone framework. For instance, an efficient synthesis route for trans-α-methylene-γ-butyrolactones starts from syn-homoallylic alcohols via intramolecular mesylate displacement reaction, facilitated by nearby ester groups under the influence of MsCl/Et3N conditions. This method showcases the strategic incorporation of functional groups to achieve the desired lactone structure (Park, Kim, & Kim, 2010).

Molecular Structure Analysis

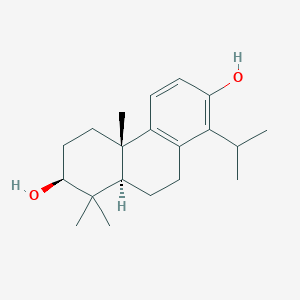

The molecular structure of trans-Methylkhellactone and its derivatives has been extensively studied through spectroscopic techniques and crystallography. A notable feature is the boat conformation of the heterocyclic ring, allowing for specific substituent positioning that influences the compound's reactivity and interactions. The determination of stereochemistry at critical centers is crucial for understanding the compound's biological functions (Bellesia et al., 1979).

Chemical Reactions and Properties

trans-Methylkhellactone participates in various chemical reactions, highlighting its reactivity and potential for functionalization. For example, its involvement in polar radical crossover cycloaddition reactions showcases its versatility in synthetic chemistry. Such reactions are pivotal for constructing γ-butyrolactones, a core structure in many natural products and pharmaceuticals (Zeller, Riener, & Nicewicz, 2014).

Physical Properties Analysis

The physical properties of trans-Methylkhellactone, such as melting points, boiling points, and solubility, are determined by its molecular structure. These properties are essential for understanding the compound's behavior in different environments and are critical for its application in various fields of research and industry.

Chemical Properties Analysis

The chemical properties of trans-Methylkhellactone, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability under various conditions, are central to its applications in synthesis and drug design. Its reactivity profile is influenced by the lactone moiety and the presence of methyl groups, which can undergo various organic transformations.

For more in-depth information and to explore the vast research conducted on related compounds and methodologies, the following references provide valuable insights into the synthesis, molecular and chemical properties of trans-Methylkhellactone and its analogs.

- (Park, Kim, & Kim, 2010)

- (Bellesia et al., 1979)

- (Zeller, Riener, & Nicewicz, 2014)

Aplicaciones Científicas De Investigación

Actividad anti-VIH

trans-Metilquelactona: los derivados se han estudiado por su potencial en el tratamiento del VIH. Estos compuestos exhiben propiedades anti-VIH al inhibir la replicación del virus. La relación estructura-actividad de estos derivados es crucial para mejorar su eficacia contra el VIH .

Reversión de la resistencia a múltiples fármacos

En la terapia contra el cáncer, la resistencia a múltiples fármacos es un desafío significativo. Los derivados de This compound se han encontrado para revertir la resistencia a múltiples fármacos mediada por la glicoproteína P, lo que podría mejorar la efectividad de los medicamentos de quimioterapia .

Propiedades antiinflamatorias

Los efectos antiinflamatorios de This compound son otra área de interés. Estos compuestos pueden modular las vías inflamatorias, lo que podría llevar a nuevos tratamientos para enfermedades inflamatorias crónicas .

Farmacocinética y metabolismo

Comprender las características farmacocinéticas y metabólicas de This compound es esencial para el desarrollo de fármacos. Los estudios han revelado que las principales vías metabólicas incluyen la hidrólisis, la oxidación, la migración del acilo y la glucuronidación, mediadas por enzimas como las carboxilesterasas y el citocromo P450 3A .

Síntesis de productos naturales

This compound: también se usa en la síntesis de productos naturales. Los avances en metodologías como la trans-reducción y la trans-hidrometalación de alquinos internos han expandido las aplicaciones de estos compuestos en la creación de moléculas naturales complejas .

Mecanismo De Acción

Target of Action

Trans-Methylkhellactone is a derivative of khellactone . Khellactone derivatives have been widely studied due to their diverse biological properties, including anti-hypertensive and anti-HIV effects . .

Mode of Action

It is known that khellactone derivatives, including trans-methylkhellactone, can reverse p-glycoprotein (p-gp) mediated multidrug resistance . This suggests that trans-Methylkhellactone may interact with P-gp, a protein that pumps foreign substances out of cells, and inhibit its function, thereby increasing the effectiveness of other drugs.

Biochemical Pathways

Khellactone derivatives have been shown to have anti-hypertensive and anti-hiv effects , suggesting that they may affect pathways related to blood pressure regulation and viral replication.

Pharmacokinetics

It is known that khellactone derivatives undergo extensive metabolism, resulting in poor oral bioavailability . The primary metabolic pathways for these compounds include hydrolysis, oxidation, acyl migration, and glucuronidation . These metabolic pathways are primarily mediated by carboxylesterases, cytochrome P450 3A (CPY3A), and UDP-glucuronosyltransferases (UGTs) .

Result of Action

Given its potential anti-hypertensive and anti-hiv effects , it may lead to a decrease in blood pressure and a reduction in viral load in HIV-infected individuals.

Action Environment

It is known that the metabolic profiles of khellactone derivatives are influenced by factors such as polarity, the acyl groups substituted at certain positions, and the configuration of certain moieties .

Propiedades

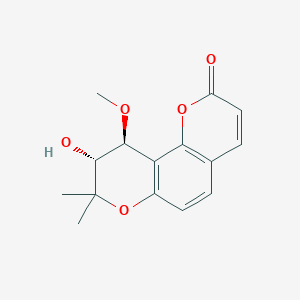

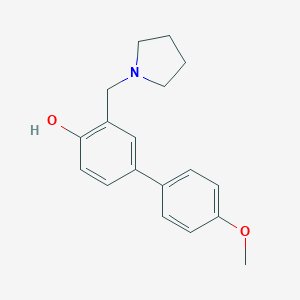

IUPAC Name |

(9R,10S)-9-hydroxy-10-methoxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-15(2)14(17)13(18-3)11-9(20-15)6-4-8-5-7-10(16)19-12(8)11/h4-7,13-14,17H,1-3H3/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDPVXHWOABQJQ-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[4-(chloromethyl)phenyl]propanoate](/img/structure/B27110.png)

![7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione](/img/structure/B27114.png)

![(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone](/img/structure/B27121.png)

![7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27128.png)

![7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III](/img/structure/B27129.png)

![Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B27132.png)